molecular formula C26H20O B033493 2,2,2-Triphenylacetophenone CAS No. 466-37-5

2,2,2-Triphenylacetophenone

Cat. No. B033493
CAS RN: 466-37-5
M. Wt: 348.4 g/mol
InChI Key: CFBBKHROQRFCNZ-UHFFFAOYSA-N
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Description

2,2,2-Triphenylacetophenone, also known as Benzopinacolone or Phenyl trityl ketone, is a chemical compound with the molecular formula C26H20O . It is an endocrine disrupter that is medicated through estrogen receptors .


Synthesis Analysis

The asymmetric reduction of 2,2,2-triphenylacetophenone using potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane (a chiral reducing agent) has been reported . Additionally, the dehydrative cyclization of 2,2,2-triphenylacetophenone has also been reported .


Molecular Structure Analysis

The molecular structure of 2,2,2-Triphenylacetophenone consists of a central carbon atom bonded to an oxygen atom and three phenyl groups . The molecular weight of the compound is 348.44 g/mol .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 2,2,2-Triphenylacetophenone can undergo asymmetric reduction and dehydrative cyclization .


Physical And Chemical Properties Analysis

2,2,2-Triphenylacetophenone is a solid substance with a molecular weight of 348.44 g/mol . It has a boiling point of 498 °C .

Scientific Research Applications

Organic Synthesis

2,2,2-Triphenylacetophenone is used in the synthesis of various organic compounds. It contributes to the synthesis of agrochemicals, polymers, dyes, and other essential materials . It also facilitates the formation of organic compounds like esters, amides, amines, organometallic compounds, and heterocyclic compounds .

Asymmetric Reduction

2,2,2-Triphenylacetophenone is used in the asymmetric reduction of organic compounds . This process involves the use of a chiral reducing agent, such as potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo .

Dehydrative Cyclization

2,2,2-Triphenylacetophenone is also used in the dehydrative cyclization of organic compounds . This process involves the removal of a water molecule to form a cyclic compound .

Safety And Hazards

When handling 2,2,2-Triphenylacetophenone, it is advised to avoid dust formation, breathing in vapors, mist, or gas, and contact with skin, eyes, or clothing . Personal protective equipment should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

properties

IUPAC Name

1,2,2,2-tetraphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBBKHROQRFCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196881
Record name 1,2,2,2-Tetraphenylethanone
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2,2-Triphenylacetophenone

CAS RN

466-37-5
Record name 1,2,2,2-Tetraphenylethanone
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Record name 2,2,2-Triphenylacetophenone
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Record name Ethanone, tetraphenyl-
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Record name 1,2,2,2-Tetraphenylethanone
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Record name 2,2,2-triphenylacetophenone
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Record name Tetraphenylethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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